molecular formula C9H18O3 B8435383 Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Ethyl 5-hydroxy-4,4-dimethyl-pentanoate

Cat. No.: B8435383
M. Wt: 174.24 g/mol
InChI Key: CUMKAFSGVPFTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-4,4-dimethyl-pentanoate is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 5-hydroxy-4,4-dimethylpentanoate

InChI

InChI=1S/C9H18O3/c1-4-12-8(11)5-6-9(2,3)7-10/h10H,4-7H2,1-3H3

InChI Key

CUMKAFSGVPFTCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acid from Step 1 (2.92 g, 13.9 mmol) in a mixture of THF/DMF (5:1, 60 mL) was added isopropylchloroformate (2.71 mL, 20.9 mmol). After 20 h of stirring at room temperature, the solution was cooled to 0° C. and NaBH4 (1.06 g, 27.9 mmol) followed methanol (5 mL) was added to the solution. After 30 min of stirring, a saturated aqueous solution of ammonium chloride was added (20 mL) and followed by ethyl acetate (20 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine, dried with magnesium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was purified by silica gel chromatography (hexanes/ethyl acetate 95:5 to 60:40). After evaporation at low temperature, ethyl 5-hydroxy-4,4-dimethyl-pentanoate (1.82 g, 75% yield) was obtained as a volatile colorless oil.
Name
acid
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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